Undecylcyclohexane: Structural Dynamics and Physicochemical Applications
Undecylcyclohexane: Structural Dynamics and Physicochemical Applications
Executive Technical Summary
Undecylcyclohexane (CAS: 54105-66-7) is a high-molecular-weight alkylcycloalkane (
In drug development, undecylcyclohexane is frequently utilized not as an active pharmaceutical ingredient (API), but as a hydrophobic probe to model the partition of highly lipophilic drugs into lipid bilayers. Its physicochemical profile—characterized by extreme hydrophobicity (Predicted LogP > 8.0) and thermal stability—makes it an ideal model for studying hydrophobic interactions in Lipid Nanoparticle (LNP) formulations and as a base fluid in high-performance traction lubricants.
Molecular Architecture & Structural Dynamics
The molecule consists of a saturated cyclohexane ring substituted with a linear undecyl (
-
Ring Conformation: The cyclohexane moiety predominantly exists in the chair conformation , which is the energetic minimum. The bulky undecyl group occupies the equatorial position to minimize 1,3-diaxial interactions (steric strain), locking the ring's conformational flipping at room temperature.
-
Chain Dynamics: The
tail exhibits high degrees of motional freedom (gauche/trans isomerism), contributing to the molecule's liquid state at room temperature despite its high molecular weight (238.46 g/mol ). -
Van der Waals Surface: The extensive surface area of the alkyl chain promotes strong London dispersion forces, resulting in a high boiling point and significant viscosity compared to its linear analogue (heptadecane).
Structural Visualization
The following diagram illustrates the steric relationship and conformational preference of the molecule.
Figure 1: Conformational logic of Undecylcyclohexane showing the equatorial preference of the alkyl tail.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for process engineering and formulation.
| Property | Value | Unit | Method/Source |
| Molecular Formula | - | - | |
| Molecular Weight | 238.46 | g/mol | Calculated |
| CAS Number | 54105-66-7 | - | Registry |
| Appearance | Colorless Liquid | - | Visual |
| Density (20°C) | 0.814 | g/cm³ | Experimental [1] |
| Boiling Point | 315.8 (at 760 mmHg) | °C | Experimental [1] |
| Refractive Index ( | 1.458 | - | Experimental |
| Flash Point | ~137 | °C | Closed Cup |
| LogP (Octanol/Water) | > 8.5 | - | Predicted (Consensus) |
| Kovats Index (RI) | ~1760 | - | GC (Non-polar column) [2] |
Technical Insight: The high Kovats Retention Index (RI) makes undecylcyclohexane a standard marker in gas chromatography for calibrating retention times of semi-volatile organic compounds (SVOCs).
Synthesis & Purification Protocols
The industrial synthesis of undecylcyclohexane typically follows a two-stage workflow: Friedel-Crafts alkylation followed by catalytic hydrogenation. This route ensures high yield and control over isomerism.
Protocol: Catalytic Hydrogenation of Undecylbenzene
This method is preferred for generating high-purity saturated cycloalkanes from their aromatic precursors.
Reagents:
-
Precursor: n-Undecylbenzene (CAS: 6742-54-7)
-
Catalyst: 5% Ruthenium on Carbon (Ru/C) or Raney Nickel
-
Solvent: n-Hexane or Cyclohexane (anhydrous)
-
Hydrogen Gas (
)
Workflow Diagram:
Figure 2: Synthetic pathway via hydrogenation of alkylbenzenes.
Step-by-Step Methodology:
-
Loading: Charge a high-pressure autoclave with n-undecylbenzene (1.0 eq) and 5 mol% Ru/C catalyst suspended in n-hexane.
-
Pressurization: Purge the vessel with
three times, then pressurize with to 80 bar. -
Reaction: Heat the mixture to 120°C with vigorous stirring (1000 rpm). Maintain conditions for 12 hours or until
uptake ceases. -
Work-up: Cool to room temperature and depressurize. Filter the mixture through a Celite pad to remove the catalyst (Pyrophoric hazard: keep wet).
-
Purification: Remove solvent via rotary evaporation. Purify the residue by vacuum distillation (approx. 165°C at 1.3 kPa) to obtain the target product [3].
Analytical Characterization
Validating the identity of undecylcyclohexane requires distinguishing it from its aromatic precursor and linear isomers.
Nuclear Magnetic Resonance (NMR)
The
-
0.88 ppm (t, 3H): Terminal methyl group (
) of the undecyl chain. -
1.10–1.35 ppm (m, ~26H): Overlapping signals from the bulk methylene (
) protons of the chain and the ring. -
1.60–1.75 ppm (m, 5H): Equatorial protons of the cyclohexane ring and the methylene group
to the ring. -
Absence: No peaks > 2.0 ppm, confirming complete hydrogenation of the aromatic ring [4].
Infrared Spectroscopy (FT-IR)
-
2920 & 2850 cm⁻¹: Strong asymmetric and symmetric
stretching vibrations (characteristic of long alkyl chains). -
1450 cm⁻¹:
scissoring deformation. -
No peaks at 3000–3100 cm⁻¹: Confirms absence of
(alkene/aromatic) bonds.[1]
Applications in Research & Development
A. Lipophilicity Standard in Drug Discovery
Undecylcyclohexane is used as a "super-lipophilic" standard (LogP > 8) to calibrate High-Performance Liquid Chromatography (HPLC) columns used for measuring the hydrophobicity of drug candidates.
-
Mechanism: In Reversed-Phase HPLC, retention time correlates with LogP. Undecylcyclohexane anchors the high-hydrophobicity end of the calibration curve, essential for accurate modeling of drugs intended to cross the Blood-Brain Barrier (BBB) or partition into adipose tissue [5].
B. Tribology and Lubrication
In the field of tribology, alkylcyclohexanes are model components for Traction Fluids .
-
Viscosity Index (VI): The cyclohexane ring provides rigidity (high traction coefficient), while the undecyl tail ensures fluidity. This balance is critical for Continuously Variable Transmissions (CVTs) where the fluid must transmit force under high shear without solidifying.
-
Thermal Stability: Lacking double bonds, it resists oxidation better than mineral oils, making it a candidate for space-grade lubricants [6].
C. Lipid Nanoparticle (LNP) Modeling
Researchers use undecylcyclohexane to simulate the hydrophobic core of LNPs. When studying the loading capacity of lipid nanoparticles for mRNA delivery, undecylcyclohexane serves as a model "cargo" to determine the maximum volume of hydrophobic material the lipid shell can encapsulate before destabilization occurs.
References
-
PubChem Compound Summary. "Undecylcyclohexane (CID 40997)." National Center for Biotechnology Information. Link
-
NIST Chemistry WebBook. "Undecylcyclohexane: Gas Chromatography Retention Indices." National Institute of Standards and Technology. Link
-
TCI Chemicals. "Product Specification: Undecylcyclohexane." Link
-
Sigma-Aldrich. "NMR Chemical Shifts of Common Impurities and Solvents." (Used for spectral prediction/verification).[2] Link
-
Beig, A., et al. "Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease." PLOS ONE, 2013. (Contextual reference for lipophilicity modeling). Link
-
NASA Technical Reports. "Tribological Properties of Alkylated Cyclopentanes and Cyclohexanes." (Contextual reference for alkylcycloalkane lubrication properties). Link
